molecular formula C6H9N3O B585396 4,5-Dimethyl-1H-imidazole-2-carboxamide CAS No. 146450-02-4

4,5-Dimethyl-1H-imidazole-2-carboxamide

Cat. No.: B585396
CAS No.: 146450-02-4
M. Wt: 139.158
InChI Key: VPWSOMDLVSIPSC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole-2-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a carboxamide group at the 2 position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with a suitable carboxamide precursor. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating to facilitate the cyclization reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,5-Dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: this compound and its derivatives have shown potential as therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can influence metal-dependent enzymatic reactions .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1H-imidazole-2-carboxamide is unique due to the presence of both methyl groups and a carboxamide group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-4(2)9-6(8-3)5(7)10/h1-2H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWSOMDLVSIPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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